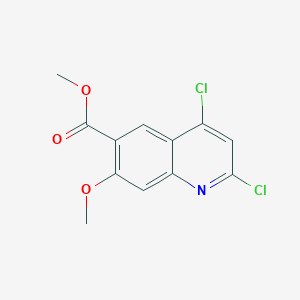
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylate ester group attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate typically involves the reaction of 2,4-dichloroaniline with methoxyacetic acid under specific conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The intermediate product is then cyclized to form the quinoline ring, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: Lacks the methoxy and carboxylate groups, making it less versatile in chemical reactions.
7-Methoxyquinoline: Does not have the chlorine atoms, which affects its reactivity and biological activity.
Quinoline-6-carboxylate: Missing the methoxy and chlorine groups, altering its chemical properties.
Uniqueness
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C12H9Cl2NO3 |
|---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-10-5-9-6(3-7(10)12(16)18-2)8(13)4-11(14)15-9/h3-5H,1-2H3 |
InChI Key |
XGJKFAGFHJTFAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















